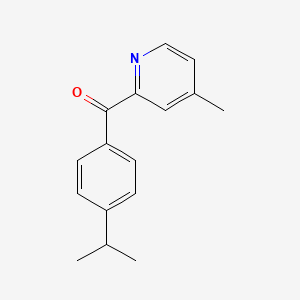
2-(4-Isopropylbenzoyl)-4-methylpyridine
Descripción general
Descripción
2-(4-Isopropylbenzoyl)-4-methylpyridine, also known as IPP, is an organic compound . Its IUPAC name is (4-isopropylphenyl)(2-pyridinyl)methanone . The molecular weight of this compound is 225.29 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the cyclization of 2-(4-isopropylbenzoyl)benzoic acid to a promising benzo[1,2]oxazinone derivative was accomplished using hydroxylamine hydrochloride in pyridine .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported . For example, electrophilic aromatic substitution is a common reaction for aromatic compounds .Aplicaciones Científicas De Investigación
Electrophoretic Separation
Research by Wren (1991) explored the electrophoretic separation of substituted methylpyridines, including 2-, 3-, and 4-methylpyridines. This study highlighted the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis. The separation of these compounds was enhanced using a cationic surfactant to suppress electroosmotic flow, indicating potential applications in analytical chemistry and separation processes (Wren, 1991).
Fluorescent Labeling in Analysis
Nakaya et al. (1996) investigated α,β-unsaturated carbonyl compounds and 2-methylpyridines containing a 4-(dialkylamino)phenyl substituent as fluorescent labeling reagents. These compounds were used for the quantitative analysis of carnitine, demonstrating their potential in enhancing analytical techniques, particularly in biochemistry and medical diagnostics (Nakaya et al., 1996).
Corrosion Inhibition
A study by Mert et al. (2014) explored the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion. This research is particularly relevant in industrial applications, where corrosion resistance is critical. The study utilized electrochemical methods and theoretical calculations, showing that the compound effectively inhibited corrosion in acidic solutions (Mert et al., 2014).
Spin-Crossover Iron(II) Complexes
Research by Nishi et al. (2010) involved the use of 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine in the synthesis of one-dimensional spin-crossover Iron(II) complexes. This research has implications in the field of materials science, particularly in the development of molecular materials with tunable magnetic properties (Nishi et al., 2010).
Photocleavage Studies
A study by Tan and Chao (2007) focused on the DNA-binding and photocleavage properties of mixed polypyridyl ruthenium(II) complexes, including 4-methylpyridine derivatives. These findings have potential applications in biochemistry and pharmacology, especially in the development of novel therapeutic agents (Tan & Chao, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as phthalides, have a wide range of pharmacological activities including action on the central nervous system, anti-angina, anti-platelet aggregation, anti-smooth muscle proliferation, anti-thrombosis, cardiac function modulation, and protection against cerebral ischemia .
Mode of Action
It is known that similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(4-Isopropylbenzoyl)-4-methylpyridine might interact with its targets in a similar manner.
Biochemical Pathways
For instance, the conversion of p-cymene to 4-isopropylbenzoyl-CoA involves anoxic hydroxylation to 4-isopropylbenzyl alcohol by a Mo-enzyme related to ethylbenzene dehydrogenase .
Pharmacokinetics
Similar compounds, such as organotin(iv) complexes, have been shown to exhibit high cytotoxic activity, which is affected by the availability of coordination positions at sn and the occurrence of relatively stable ligand–sn bonds .
Result of Action
Similar compounds, such as organotin(iv) complexes, have been shown to exhibit impressive antitumor activity and cytotoxicity .
Action Environment
It is known that the reaction environment can significantly influence the behavior of similar compounds .
Propiedades
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-10-12(3)8-9-17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQDSDWSJOWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















